![molecular formula C7H9N3O B159474 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde CAS No. 126352-82-7](/img/structure/B159474.png)
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde
概要
説明
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde typically involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for catalysts. The reaction proceeds in boiling dimethylformamide (DMF) to yield the desired product . Another approach involves the use of acidic conditions to promote the reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Antiviral Activity
One of the most promising applications of 6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives is their potential as antiviral agents. For instance, compounds derived from this scaffold have been investigated for their activity against hepatitis B virus (HBV). A study identified derivatives that exhibited significant antiviral properties with low cytotoxicity, suggesting that modifications to the core structure can enhance efficacy while maintaining safety profiles .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound can act as potent antimicrobials. The synthesis of various analogues has led to the identification of compounds with enhanced activity against a range of bacterial strains. This highlights the potential for developing new antibiotics based on the dihydropyrazolo[1,5-a]pyrimidine framework .
Synthesis Strategies
The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde typically involves multi-step organic reactions. Efficient synthetic routes have been developed that allow for the generation of high-purity compounds suitable for biological evaluation. For example, one method involves the use of cyclization reactions under controlled conditions to yield the desired heterocyclic structure .
Case Study 1: Antiviral Derivatives
A series of derivatives based on 6,7-dihydropyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their anti-HBV activity. Among these, two specific compounds demonstrated exceptional efficacy and favorable pharmacokinetic profiles. This study not only reinforced the importance of structural modifications but also provided insights into the structure-activity relationship (SAR) that can guide future drug design efforts .
Compound | Activity | Cytotoxicity | Oral Bioavailability |
---|---|---|---|
2f | High | Low | Acceptable |
3k | High | Low | Acceptable |
Case Study 2: Antimicrobial Efficacy
In another research effort, various dihydropyrazolo[1,5-a]pyrimidine derivatives were tested against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to traditional antibiotics. This opens avenues for further exploration in combating antibiotic resistance through novel compounds derived from this scaffold .
作用機序
The mechanism of action of 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been recognized as a mimic of Hantzsch 1,4-dihydropyridine calcium channel blockers and as a potential KATP channel opener .
類似化合物との比較
Similar Compounds
Similar compounds to 6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde include:
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds have similar structural features and biological activities.
Pyrazolo[5,1-b]quinazolines: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
生物活性
Overview
6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features make it a valuable scaffold for developing new therapeutic agents.
The synthesis of this compound typically involves the condensation of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. A common method is the Biginelli-type reaction, which can be performed without catalysts in boiling dimethylformamide (DMF) . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution at the aldehyde group .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It has been recognized for its potential as an inhibitor of various enzymes and receptors. For instance, it mimics Hantzsch 1,4-dihydropyridine calcium channel blockers and acts as a potential opener of KATP channels . This mechanism suggests its utility in managing conditions related to calcium signaling and metabolic disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives. For example:
- Compound Efficacy : A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.01 µM to 2.19 µM across different cell lines .
- Mechanisms : The compounds induce apoptosis and inhibit tumor growth through multiple pathways, including DNA binding interactions and kinase inhibition .
Neuroprotective Effects
Research has indicated that certain derivatives of this compound may possess neuroprotective properties. For instance:
- Anti-Alzheimer’s Activity : Some derivatives were screened for their neuroprotective effects against Alzheimer’s disease models. They exhibited significant antioxidant activity and reduced neuroinflammation in vitro .
Antiviral Activity
The antiviral potential of 6,7-Dihydropyrazolo[1,5-a]pyrimidine derivatives has also been explored:
- HBV Inhibition : Derivatives have shown promising results as capsid assembly modulators against Hepatitis B Virus (HBV), demonstrating low cytotoxicity while effectively inhibiting viral replication .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, allowing for further functionalization and derivatization.
Case Studies
- Anticancer Study : A recent investigation into various pyrazolo-pyrimidine derivatives demonstrated that those with electron-rich groups exhibited enhanced anticancer activity compared to standard agents . The study provided insights into structure-activity relationships that guide future drug design.
- Neuroprotection Research : Another study evaluated the antioxidant properties of pyrazolo-pyrimidine derivatives in cellular models of oxidative stress related to neurodegenerative diseases. Results indicated that certain compounds significantly reduced oxidative damage markers .
- Antiviral Evaluation : A series of GYH2-18 derivatives were synthesized and tested for anti-HBV activity. Compounds showed excellent antiviral efficacy with acceptable pharmacokinetic profiles .
Q & A
Q. What synthetic methodologies are currently employed for the preparation of 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde and its derivatives?
Basic Research Focus
The synthesis of this scaffold typically involves cyclocondensation reactions between aminopyrazole precursors and carbonyl-containing intermediates. For example:
- Microwave-assisted synthesis : Enhances reaction efficiency for regioselective formation of 6,7-diaryl derivatives (e.g., via condensation of isoflavones and 3-aminopyrazole under microwave irradiation) .
- Hydrazine hydrate reactions : Adjusting reaction conditions (temperature, solvent) controls the formation of intermediates like cyanopyrazoles or aminopyrazoles, which are further cyclized .
- Bicyclic core modifications : Exocyclic amide transpositions on the 5,6-bicyclic core are used to optimize physicochemical properties (e.g., solubility, logP) while retaining mGlu5 PAM activity .
Q. How do structural modifications at the spacer and central core influence mGlu5 receptor activity?
Basic Research Focus
Structure-activity relationship (SAR) studies reveal critical regions for receptor engagement:
- Central core substitutions : Introducing methyl or ethyl groups at position 7 enhances mGlu5 PAM potency but may reduce metabolic stability .
- Spacer modifications : Replacing oxygen with sulfur in the spacer region (e.g., phenoxymethyl to thiomethyl) improves CNS penetration but increases off-target binding risks .
- Amide transposition : Shifting the exocyclic amide from position 4 to 5 reduces half-life while maintaining efficacy, as seen in VU0462807 .
Q. What in vitro assays are standard for evaluating allosteric modulation of mGlu receptors?
Basic Research Focus
Key assays include:
- Calcium mobilization assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing mGlu5 or mGlu2 receptors to assess positive (PAM) or negative (NAM) modulation .
- Radioligand binding studies : Competitive binding with [³H]MPEP (mGlu5 antagonist) or [³H]LY341495 (mGlu2/3 antagonist) to determine binding affinity and allosteric site engagement .
- cAMP accumulation assays : Quantify receptor-mediated cAMP changes in glial cells to evaluate functional modulation .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:
- PK/PD modeling : Correlate plasma exposure (AUC, Cmax) with target engagement biomarkers (e.g., receptor occupancy in brain tissue). For example, compound 4k showed superior in vitro potency but failed in vivo due to rapid clearance .
- Metabolite profiling : Identify active metabolites contributing to efficacy (e.g., hydroxylated derivatives with improved CNS penetration) .
- Species-specific assays : Cross-validate activity in rodent versus human receptor isoforms to address interspecies variability .
Q. What strategies optimize pharmacokinetic properties without compromising target engagement?
Advanced Research Focus
- LogP adjustments : Introduce polar substituents (e.g., pyridyl or morpholine groups) to reduce lipophilicity and enhance solubility, as demonstrated in VU0462807 (logP reduced from 3.2 to 2.5) .
- Prodrug approaches : Mask carboxylate groups with ester prodrugs to improve oral bioavailability .
- CYP450 inhibition screening : Prioritize derivatives with low CYP3A4/2D6 inhibition to minimize drug-drug interactions .
Q. How should CNS penetration and off-target effects be evaluated during preclinical development?
Advanced Research Focus
- Blood-brain barrier (BBB) assays : Use in vitro PAMPA-BBB or MDCK-MDR1 models to predict passive diffusion and efflux transporter susceptibility .
- Behavioral toxicology : Acute amphetamine-induced hyperlocomotion (AHL) models in rats identify target-related CNS toxicity (e.g., seizures linked to mGlu5 overactivation) .
- Off-target profiling : Screen against panels of GPCRs, ion channels, and kinases (e.g., CEREP panels) to rule out non-selective binding .
Q. How can researchers interpret conflicting allosteric modulation data across mGlu receptor subtypes?
Advanced Research Focus
- Subtype-specific mutagenesis : Identify critical residues in mGlu5 vs. mGlu2 allosteric pockets (e.g., W785 in mGlu5 vs. F643 in mGlu2) to rationalize selectivity .
- Biased modulation analysis : Use β-arrestin recruitment assays to differentiate signaling pathways (e.g., Gq vs. Gi coupling) influenced by ligand binding .
- Molecular dynamics simulations : Model ligand-receptor interactions to predict subtype selectivity and guide structural optimization .
Q. What design principles mitigate CNS-related side effects in mGlu5 PAMs?
Advanced Research Focus
- Partial agonism : Develop compounds with submaximal efficacy (e.g., Emax < 80%) to avoid receptor overactivation, which is linked to seizures .
- Peripheral restriction : Introduce polar groups (e.g., carboxylic acids) to limit BBB penetration while retaining peripheral target engagement .
- Dose titration studies : Establish therapeutic windows in rodent models to balance efficacy (e.g., AHL reduction) and toxicity (e.g., motor impairment) .
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-9-4-1-5-10-7(9)2-3-8-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYHFYOWBNZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。